ML345
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML345 是一种有效且选择性的胰岛素降解酶 (IDE) 小分子抑制剂。其有效浓度 (EC50) 值为 188 纳摩尔。IDE 是一种对硫醇敏感的锌金属肽酶,在体内充当主要的胰岛素降解蛋白酶,介导胰岛素信号传导的终止。 除了在糖尿病发病机制中调节胰岛素作用外,IDE 还参与水痘带状疱疹病毒感染和淀粉样蛋白 β 的降解,淀粉样蛋白 β 是一种与阿尔茨海默病有关的肽 .
作用机制
ML345 通过选择性靶向胰岛素降解酶中的半胱氨酸 819 发挥作用。这种抑制阻止了胰岛素和淀粉样蛋白 β 的降解,从而调节胰岛素信号传导并可能减少淀粉样蛋白 β 的积累。 所涉及的分子靶点和途径包括胰岛素信号传导通路和淀粉样蛋白 β 降解通路 .
生化分析
Biochemical Properties
ML345 interacts with the insulin-degrading enzyme (IDE), a zinc metalloprotease responsible for the degradation of insulin and other bioactive peptides . The interaction between this compound and IDE is characterized by the inhibition of the enzyme’s activity, which is quantified by an IC50 value of 188 nM .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an IDE inhibitor. By inhibiting IDE, this compound can potentially influence cellular processes such as insulin signaling and glucose metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IDE and inhibiting its activity . This inhibition can lead to an increase in the levels of insulin and other IDE substrates within the cell, potentially influencing various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the degradation of insulin and other bioactive peptides. It interacts with IDE, an enzyme that plays a key role in this pathway
准备方法
合成路线和反应条件
ML345 的合成涉及多个步骤,包括形成关键中间体及其后续反应以形成最终产物。详细的合成路线和反应条件通常是制造商的专有信息。
工业生产方法
This compound 的工业生产将涉及将实验室合成规模化,确保产品的纯度和一致性。 这通常涉及优化反应条件、使用高纯度试剂,并采用先进的纯化技术,例如高效液相色谱 (HPLC) 来达到所需的纯度水平 .
化学反应分析
反应类型
ML345 会发生各种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在苯并 [d] 异噻唑 -3- 酮核心中的硫原子处。
还原: 还原反应可以在连接到核心结构的官能团处发生。
常用试剂和条件
氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
形成的主要产品
这些反应形成的主要产物取决于所用试剂和条件。 例如,硫原子的氧化会导致亚砜或砜的形成,而还原则可以产生醇或胺 .
科学研究应用
ML345 具有广泛的科学研究应用,包括:
化学: 用作研究胰岛素降解酶的抑制及其对胰岛素信号传导的影响的工具化合物。
生物学: 用于研究胰岛素降解酶在各种生物过程中的作用,包括病毒感染和淀粉样蛋白 β 降解。
医学: 研究其在 2 型糖尿病和阿尔茨海默病中的潜在治疗应用。
工业: 用于开发药物发现和开发的新药效团
相似化合物的比较
ML345 在作为胰岛素降解酶抑制剂的选择性和效力方面是独特的。类似的化合物包括:
ML216: 另一种胰岛素降解酶抑制剂,具有不同的选择性和效力特征。
CID-2011756: 一种对胰岛素降解酶具有类似抑制效果但化学结构不同的化合物。
LJI308: 一种具有不同作用机制和靶点特异性的抑制剂
生物活性
ML345 is a selective inhibitor of the insulin-degrading enzyme (IDE), which plays a crucial role in the metabolism of insulin and amyloid-beta (Aβ) peptides. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to modulate Aβ degradation.
This compound selectively inhibits IDE, an enzyme responsible for degrading insulin and Aβ peptides. By inhibiting IDE, this compound can potentially increase the levels of these substrates, which may have implications for metabolic and neurodegenerative conditions. Research indicates that this compound does not significantly affect neprilysin (NEP), another enzyme involved in Aβ clearance, thereby providing a targeted approach to modulating Aβ levels without broadly affecting other pathways.
Research Findings
- Inhibition Assays : In neuronal lysates derived from induced pluripotent stem cells (iPSCs), this compound was shown to inhibit IDE activity effectively. The specific activity of IDE was measured as 4.41 ± 0.50 nM 5-FAM/min/mg protein in the presence of this compound at a concentration of 10 μM . This inhibition was significant compared to control assays without the inhibitor.
- Effect on Aβ Degradation : Studies demonstrated that this compound treatment led to an increase in Aβ deposits in neurons, indicating reduced degradation of Aβ when IDE is inhibited . This suggests that while this compound inhibits IDE, it may inadvertently contribute to the accumulation of toxic Aβ species, a hallmark of Alzheimer's pathology.
- Binding Affinity : The binding affinity of this compound has been characterized through molecular docking studies. It exhibited an inhibitory constant ranging from 7.8–812.78 μM, which is relatively moderate compared to other ligands tested . In comparative studies, other ligands demonstrated lower inhibitory constants, indicating that while this compound is effective, there may be more potent alternatives available.
Table 1: Comparative Inhibitory Constants of IDE Inhibitors
Compound | Inhibitory Constant (μM) |
---|---|
This compound | 7.8 - 812.78 |
Ligand S1 | 325.36 ± 205.05 |
Ligand S2 | 65.89 ± 58.24 |
Ligand S3 | 103.429 ± 115.44 |
This table illustrates the varying potencies of different IDE inhibitors, highlighting the relative efficacy of this compound compared to other synthesized compounds.
Pharmacological Profile
This compound has been assessed for drug-likeness using established criteria such as Lipinski's Rule of Five and Jorgensen’s rule of three, confirming its compliance with key pharmacokinetic properties necessary for therapeutic agents . This profile enhances its potential as a candidate for further development in treating conditions associated with insulin resistance and neurodegeneration.
属性
IUPAC Name |
5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOFZKSMMIUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML345 and how does it interact with it?
A1: this compound is a small-molecule inhibitor of the insulin-degrading enzyme (IDE) []. While the exact mechanism of interaction remains unclear, studies suggest that this compound acts as a competitive inhibitor, directly binding to the active site of IDE and preventing it from binding to and degrading insulin [].
Q2: Is there any information on the synthesis of this compound?
A8: One study outlines a novel method for synthesizing this compound []. This method utilizes a shorter synthetic route compared to previous approaches, potentially offering advantages in terms of cost-effectiveness and efficiency. The synthesis involves a key intermediate and employs readily available reagents like HATU and cuprous iodide. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。